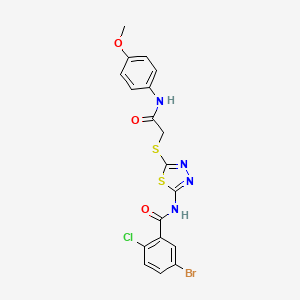

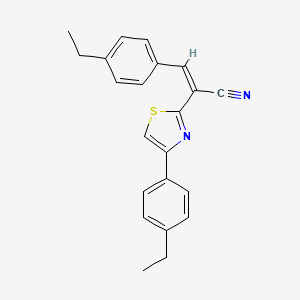

![molecular formula C14H11BrN2O B2383778 2-[(4-bromophenoxy)methyl]-1H-benzimidazole CAS No. 3156-20-5](/img/structure/B2383778.png)

2-[(4-bromophenoxy)methyl]-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antituberculosis Agents

Hydrazide derivatives, including benzimidazole-based compounds, have been explored as potential antituberculosis agents. Researchers investigate their efficacy against Mycobacterium tuberculosis, aiming to develop novel drugs to combat this infectious disease .

Antibacterial and Antifungal Activities

Hydrazide derivatives containing aromatic fragments often exhibit antibacterial and antifungal properties. The specific substituents attached to the benzene ring influence the extent of activity. The bromophenoxy group in 2-[(4-bromophenoxy)methyl]-1H-benzimidazole could contribute to these effects .

Antiviral Agents

Benzotriazole-N-substituted acetohydrazide derivatives have demonstrated potent antiviral activity. Their binding affinity and inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) make them promising candidates for antiviral drug development .

Coordination Chemistry and Metal Complexes

The compound [NiCl2L(2-PrOH)]n, where L is 2-[(4-bromophenoxy)methyl]-1H-benzimidazole, forms a coordination polymer with nickel(II). The complex exhibits a polymeric structure, with the ligand coordinating through its carbonyl oxygen and amine nitrogen. Isopropanol and chlorine atoms serve as bridges between metal atoms .

Materials Science and Crystal Engineering

Understanding the crystal structures of compounds like 2-[(4-bromophenoxy)methyl]-1H-benzimidazole contributes to materials science. Researchers explore their packing arrangements, intermolecular interactions, and potential applications in areas such as optoelectronics and catalysis .

Biological Imaging and Fluorescent Probes

Fluorescent derivatives of benzimidazole compounds have been used as imaging agents. Researchers modify the benzimidazole core to incorporate fluorophores, enabling visualization of biological processes, cellular structures, and protein interactions .

特性

IUPAC Name |

2-[(4-bromophenoxy)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGHQWQRRIVWLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320262 |

Source

|

| Record name | 2-[(4-bromophenoxy)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671347 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-bromophenoxy)methyl]-1H-benzimidazole | |

CAS RN |

3156-20-5 |

Source

|

| Record name | 2-[(4-bromophenoxy)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2383700.png)

![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}phenol](/img/structure/B2383701.png)

![N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2383706.png)

![6-(4-(Trifluoromethyl)pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2383708.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2383709.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383713.png)

![N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2383714.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2383717.png)